molecular formula C21H15BrCl2N2O2 B11550086 4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide

4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide

Cat. No.: B11550086
M. Wt: 478.2 g/mol
InChI Key: IHDCZHPGZYPUGC-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromophenyl and dichlorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of 3-bromophenylmethanol with benzohydrazide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,6-dichlorobenzaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the bromophenyl and dichlorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxy-N-phenylbenzamide
  • 4-Bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide

Uniqueness

4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE stands out due to its unique combination of bromophenyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H15BrCl2N2O2

Molecular Weight

478.2 g/mol

IUPAC Name

4-[(3-bromophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H15BrCl2N2O2/c22-16-4-1-3-14(11-16)13-28-17-9-7-15(8-10-17)21(27)26-25-12-18-19(23)5-2-6-20(18)24/h1-12H,13H2,(H,26,27)/b25-12+

InChI Key

IHDCZHPGZYPUGC-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.